molecular formula C35H35NO11S3 B11039932 Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11039932
M. Wt: 741.9 g/mol
InChI Key: DQUUZAWHCKANKF-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(3,5-dimethoxyphenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3,5-dimethoxyphenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

    Formation of the Quinoline Core: This is typically achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound to form the spiro[1,3-dithiole-2,1’-thiopyrano] structure.

    Functional Group Addition: The final steps involve the addition of the tetramethyl and tetracarboxylate groups through esterification and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3,5-dimethoxyphenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted aromatic compounds.

Scientific Research Applications

Tetramethyl 6’-[(3,5-dimethoxyphenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(3,5-dimethoxyphenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity. It can also interact with DNA and RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbenzidine: A related compound used as a chromogenic substrate in biochemical assays.

    Quinoline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Tetramethyl 6’-[(3,5-dimethoxyphenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C35H35NO11S3

Molecular Weight

741.9 g/mol

IUPAC Name

tetramethyl 6'-(3,5-dimethoxybenzoyl)-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C35H35NO11S3/c1-16-11-21-22(12-17(16)2)36(29(37)18-13-19(42-5)15-20(14-18)43-6)34(3,4)28-23(21)35(24(30(38)44-7)25(48-28)31(39)45-8)49-26(32(40)46-9)27(50-35)33(41)47-10/h11-15H,1-10H3

InChI Key

DQUUZAWHCKANKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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